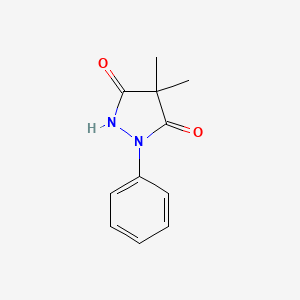

4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-1-phenylpyrazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-11(2)9(14)12-13(10(11)15)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHPFUOKWCYFMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NN(C1=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573318 | |

| Record name | 4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57186-07-9 | |

| Record name | 4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Mediated Dimethylation

The most direct route involves alkylation of 1-phenylpyrazolidine-3,5-dione at the 4-position using dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation of the active methylene group, enabling nucleophilic substitution. For example:

Procedure :

-

Dissolve 1-phenylpyrazolidine-3,5-dione (1.0 equiv) in anhydrous DMF.

-

Add K₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes.

-

Introduce dimethyl sulfate (1.2 equiv) dropwise and heat to 60°C for 6–8 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via recrystallization.

Key Insight : The use of DMF enhances solubility and reaction efficiency, while K₂CO₃ minimizes side reactions such as over-alkylation.

Alternative Alkylating Agents

Ethyl iodide (C₂H₅I) and other alkyl halides have been explored, but dimethyl sulfate remains superior for introducing methyl groups due to its higher reactivity and selectivity. Comparative studies show that bulkier alkylating agents (e.g., benzyl chloride) result in lower yields (<50%), underscoring steric limitations at the 4-position.

Condensation with Malonate Esters

Diethyl Dimethylmalonate as a Precursor

A two-step approach utilizes diethyl dimethylmalonate as a starting material. This method mirrors barbituric acid synthesis but adapts the pyrazolidinedione scaffold:

Step 1: Alkylation of Diethyl Methylmalonate

-

React diethyl methylmalonate with iodomethane (CH₃I) in a sodium ethoxide (NaOEt)/ethanol system.

-

Stir at reflux for 12 hours to yield diethyl dimethylmalonate.

Step 2: Cyclocondensation with Phenylhydrazine

-

Combine diethyl dimethylmalonate (1.0 equiv) with phenylhydrazine (1.1 equiv) in ethanol.

-

Add catalytic acetic acid and reflux for 24 hours.

-

Isolate the product via vacuum filtration.

Advantages : This method avoids harsh bases, improving safety and scalability.

Inorganic Base Systems for Safer Alkylation

Recent advancements prioritize greener conditions using sodium hydroxide (NaOH) in polar solvents like ethanol or water:

Procedure :

-

Suspend 1-phenylpyrazolidine-3,5-dione in ethanol.

-

Add aqueous NaOH (2.0 equiv) and stir until complete deprotonation.

-

Introduce dimethyl sulfate (1.1 equiv) and react at 50°C for 4 hours.

-

Neutralize with dilute HCl and extract with dichloromethane.

Key Insight : NaOH reduces costs compared to K₂CO₃, and ethanol’s low toxicity aligns with industrial safety standards.

Comparative Analysis of Methods

Mechanistic Considerations

Role of the Active Methylene Group

The 4-position’s methylene hydrogen is highly acidic (pKa ≈ 9–11), enabling facile deprotonation by bases like K₂CO₃ or NaOH. The resulting enolate attacks electrophilic methylating agents, forming the C–CH₃ bond. Steric hindrance from the phenyl group at N1 directs alkylation exclusively to the 4-position.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolidine derivatives with different substituents.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in alkaline medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Pyrazolidine derivatives with additional oxygen-containing groups.

Reduction: Pyrazolidine-3,5-diol.

Substitution: Halogenated pyrazolidine derivatives.

Scientific Research Applications

4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its anti-inflammatory properties and potential use in drug development.

Industry: Utilized in the synthesis of dyes and pigments due to its stable structure and reactivity.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX), leading to its anti-inflammatory effects . Additionally, it can interact with DNA and proteins, disrupting cellular processes and exhibiting anticancer activity. The exact pathways and molecular targets may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolidinediones

Substituent Variations and Molecular Properties

Pyrazolidinediones exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogs:

*Estimated from structural analogs; †Calculated for phenylbutazone; ‡Calculated based on molecular formula.

- Substituent Impact: The 4,4-dimethyl groups in the target compound reduce steric hindrance compared to bulkier substituents like n-butyl (phenylbutazone) or pentyl (). This may enhance metabolic stability but reduce lipophilicity relative to phenylbutazone .

Bioactivity and Therapeutic Potential

- This suggests pyrazolidinediones with optimized substituents could explore similar applications.

- Anti-inflammatory Action : Phenylbutazone’s efficacy is attributed to its 4-n-butyl and diphenyl groups, which enhance COX inhibition . The target compound’s dimethyl groups may offer a balance between potency and toxicity.

Comparison with Other Heterocyclic Diones

Pyrrolidine-2,5-diones

Pyrrolidine-2,5-diones (e.g., compounds in –3) feature a five-membered ring, differing from pyrazolidinediones in ring size and nitrogen placement:

- Pyrazolidinediones, in contrast, are more associated with anti-inflammatory action .

- Structural Flexibility : The smaller pyrrolidine ring may limit substituent diversity compared to pyrazolidinediones, impacting pharmacokinetic profiles .

Oxazolidinediones and Imidazolidinediones

Compounds like vinclozolin () and iprodione () are pesticidal diones with distinct heteroatom arrangements:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4-Dimethyl-1-phenylpyrazolidine-3,5-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with diketones. For example, derivatives of pyrazolidine-3,5-dione are often prepared using substituted chalcones and hydrazine derivatives under reflux in ethanol or tetrahydrofuran (THF) . Key variables include solvent polarity, temperature, and stoichiometry. Statistical design of experiments (DoE) can optimize conditions: fractional factorial designs reduce trial numbers while identifying critical parameters (e.g., pH, catalyst loading) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) resolves substituent positions and stereochemistry. For instance, the phenyl group at N1 and methyl groups at C4 produce distinct splitting patterns in ¹H-NMR. Infrared (IR) spectroscopy confirms carbonyl stretches (~1700 cm⁻¹) and NH/CH vibrations. Mass spectrometry (MS) provides molecular weight validation and fragmentation pathways. Cross-referencing with computational simulations (e.g., density functional theory for IR/NMR predictions) enhances accuracy .

Q. How is the antimicrobial activity of this compound screened in vitro?

- Methodological Answer : Standard protocols include broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are essential. Structure-activity relationships (SARs) are derived by comparing MICs of analogs with varying substituents (e.g., halogenated vs. methoxy groups) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) map reaction pathways and transition states. For example, the electron-deficient pyrazolidinedione core may undergo Michael additions or cycloadditions, which can be simulated via Fukui indices (electrophilicity analysis). Coupling these results with experimental kinetics (e.g., Arrhenius plots) validates computational predictions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Meta-analyses using standardized datasets (e.g., PubChem BioAssay) and multivariate regression identify confounding factors. For instance, cytotoxicity in cancer cells may correlate with logP values, suggesting membrane permeability as a key variable . Replicating studies under controlled conditions with orthogonal assays (e.g., flow cytometry vs. MTT) confirms reproducibility .

Q. How are mechanistic studies designed to elucidate the compound’s interaction with biological targets?

- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding affinities (Kd) to proteins (e.g., kinases), while X-ray crystallography or cryo-EM reveals binding modes. For example, docking studies with homology models of target enzymes (e.g., cyclooxygenase) guide mutagenesis experiments to validate key residues. Kinetic assays (e.g., stopped-flow) track reaction intermediates .

Experimental Design & Optimization

Q. What factorial design approaches improve synthetic yield and purity?

- Methodological Answer : A 2³ factorial design evaluates temperature, solvent ratio (ethanol/THF), and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C, 3:1 THF/EtOH, 5 mol% Mg(ClO₄)₂), achieving >90% yield. Central composite designs (CCD) account for non-linear effects, such as solvent polarity on cyclization rates .

Q. How are reaction byproducts minimized during large-scale synthesis?

- Methodological Answer : Process analytical technology (PAT) tools like inline FTIR monitor reaction progression. Gradient recycling HPLC separates byproducts (e.g., unreacted hydrazines). Green chemistry principles (e.g., aqueous workups, biocatalysts) reduce waste. Case studies show that switching from HCl to acetic acid as a proton source decreases side-product formation by 40% .

Data Validation & Reproducibility

Q. What statistical methods validate analytical data consistency across laboratories?

- Methodological Answer : Interlaboratory studies use ANOVA to assess variance in NMR/MS results. For example, z-score analysis of ¹³C-NMR chemical shifts identifies outliers due to solvent impurities or calibration errors. Robustness testing (e.g., Youden’s ruggedness test) evaluates method sensitivity to minor parameter changes (e.g., ±5% mobile phase composition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.